2-((2-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)oxy)-N,N-dimethylethylamine maleate
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Overview
Description
2-((2-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)oxy)-N,N-dimethylethylamine maleate is a chemical compound with significant applications in scientific research. It is known for its unique structure and properties, making it a valuable compound in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)oxy)-N,N-dimethylethylamine maleate involves several steps. The starting material is typically 2-chloro-10,11-dihydrodibenzo(b,f)thiepin, which undergoes a series of reactions to introduce the ethylamine group and form the maleate salt. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-((2-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)oxy)-N,N-dimethylethylamine maleate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
2-((2-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)oxy)-N,N-dimethylethylamine maleate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of cellular processes and as a tool for investigating biochemical pathways.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-((2-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)oxy)-N,N-dimethylethylamine maleate involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)amino)ethanol
- 2-((2-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)amino)ethylamine
Uniqueness
2-((2-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)oxy)-N,N-dimethylethylamine maleate is unique due to its specific structural features and the presence of the maleate salt, which can influence its solubility, stability, and reactivity. This uniqueness makes it particularly valuable in certain research and industrial applications.
Properties
CAS No. |
4789-54-2 |
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Molecular Formula |
C22H24ClNO5S |
Molecular Weight |
449.9 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)oxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C18H20ClNOS.C4H4O4/c1-20(2)9-10-21-16-12-13-11-14(19)7-8-17(13)22-18-6-4-3-5-15(16)18;5-3(6)1-2-4(7)8/h3-8,11,16H,9-10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
LFAJERTWRDKSSJ-BTJKTKAUSA-N |
Isomeric SMILES |
CN(C)CCOC1CC2=C(C=CC(=C2)Cl)SC3=CC=CC=C13.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CN(C)CCOC1CC2=C(C=CC(=C2)Cl)SC3=CC=CC=C13.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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